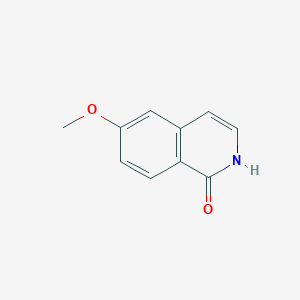

6-methoxyisoquinolin-1(2H)-one

Overview

Description

6-Methoxyisoquinolin-1(2H)-one (CAS 26829-43-6) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.184 g/mol . Its structure consists of an isoquinolinone backbone substituted with a methoxy group at position 5. Key physical properties include a density of 1.199 g/cm³, boiling point of 438.5°C, and flash point of 219°C, making it stable under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the lactam ring to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Aminoisoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

6-Methoxyisoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The methoxy group and lactam structure play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights structural analogs of 6-methoxyisoquinolin-1(2H)-one, emphasizing substituent positions, molecular properties, and applications:

Key Differentiators

- Methoxy vs. Methyl: The methoxy group in this compound enhances electron density at position 6, increasing reactivity in electrophilic substitutions compared to 6-methyl analogs .

- Halogenated Derivatives: Chloro or bromo substituents (e.g., 6-chloro-5-methoxyisoquinolin-1(2H)-one) introduce steric and electronic effects that alter reaction pathways and biological activity .

- Positional Isomerism : 5- or 7-methoxy isomers exhibit distinct spectral properties and metabolic stability, critical for drug design .

Biological Activity

6-Methoxyisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C_10H_9NO_2

- Molecular Weight : 175.19 g/mol

- Appearance : White to pale yellow powder

Structural Formula

The compound features a methoxy group (-OCH₃) attached to the isoquinolinone structure, which contributes to its unique reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth in vitro and in vivo. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

- Enzyme Interaction : this compound interacts with specific enzymes, potentially inhibiting their activity. This interaction can lead to altered biochemical pathways associated with disease progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites of enzymes, inhibiting their function. This is crucial in pathways related to cancer cell proliferation and survival.

- Gene Expression Modulation : It influences gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer properties.

- Metal Complexation : The compound has shown interactions with metal ions (e.g., copper), which may enhance its biological activity through the formation of metal-complexed derivatives.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Interaction | Inhibits specific enzymes involved in disease |

Case Study: Anticancer Effects

In a notable study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, confirming its role in inducing programmed cell death.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its structural features make it suitable for modifications aimed at enhancing efficacy and reducing toxicity. Ongoing research focuses on synthesizing derivatives with improved pharmacological profiles.

Properties

IUPAC Name |

6-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLJWWYULDUBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619527 | |

| Record name | 6-Methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26829-43-6 | |

| Record name | 6-Methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.